molecular formula C11H16N2O3 B11961213 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea CAS No. 59759-19-2

1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11961213
CAS No.: 59759-19-2
M. Wt: 224.26 g/mol
InChI Key: ADCKYBGOYICRRN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups attached to both the ethyl and phenyl moieties, which can influence its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid, while reduction could produce methoxyethylamine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy groups can play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis with similar functional groups.

    Methoxyethylamine: A precursor in the synthesis of various urea derivatives.

    Methoxybenzoic acid:

Uniqueness: 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea stands out due to its unique combination of methoxy groups on both the ethyl and phenyl moieties, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

59759-19-2

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C11H16N2O3/c1-15-8-7-12-11(14)13-9-5-3-4-6-10(9)16-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14)

InChI Key

ADCKYBGOYICRRN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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